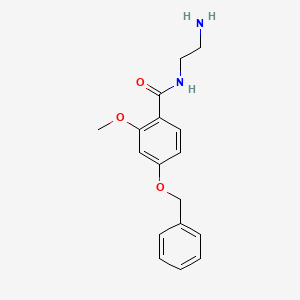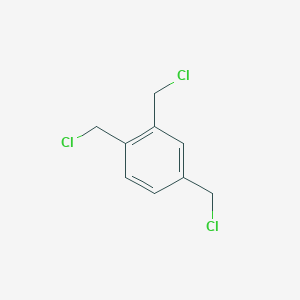
Benzene, 1,2,4-tris-(chloromethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2,4-tris-(chloromethyl) is an organic compound with the molecular formula C9H9Cl3 and a molecular weight of 223.527 g/mol It is a derivative of benzene where three hydrogen atoms are replaced by chloromethyl groups at the 1, 2, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: Benzene, 1,2,4-tris-(chloromethyl) can be synthesized through the chloromethylation of benzene derivatives. One common method involves the reaction of benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of chloromethyl carbocation intermediates, which then react with the benzene ring to form the desired product .
Industrial Production Methods: In an industrial setting, the production of benzene, 1,2,4-tris-(chloromethyl) typically involves large-scale chloromethylation processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced separation techniques to isolate the product .
化学反応の分析
Types of Reactions: Benzene, 1,2,4-tris-(chloromethyl) undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding benzyl derivatives.
Oxidation Reactions: The compound can be oxidized to form benzene derivatives with carboxyl or aldehyde groups at the positions previously occupied by chloromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products:
Substitution Products: Benzyl alcohols, benzylamines, and benzyl thiols.
Oxidation Products: Benzaldehyde and benzoic acid derivatives.
科学的研究の応用
Benzene, 1,2,4-tris-(chloromethyl) has several applications in scientific research:
作用機序
The mechanism by which benzene, 1,2,4-tris-(chloromethyl) exerts its effects involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The pathways involved often depend on the specific reaction conditions and the nature of the reagents used .
類似化合物との比較
Benzene, 1,2-bis(chloromethyl): This compound has two chloromethyl groups and exhibits similar reactivity but with fewer substitution sites.
Benzene, 1-chloro-4-methyl: This compound has a single chloromethyl group and is less reactive compared to benzene, 1,2,4-tris-(chloromethyl).
1,3,5-tris-(chloromethyl)-2,4,6-trimethylbenzene: This compound has additional methyl groups, which can influence its reactivity and steric properties.
Uniqueness: Benzene, 1,2,4-tris-(chloromethyl) is unique due to the presence of three chloromethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and industrial applications .
特性
CAS番号 |
921595-58-6 |
|---|---|
分子式 |
C9H9Cl3 |
分子量 |
223.5 g/mol |
IUPAC名 |
1,2,4-tris(chloromethyl)benzene |
InChI |
InChI=1S/C9H9Cl3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |
InChIキー |
WWOFGTSYQPBRHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCl)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


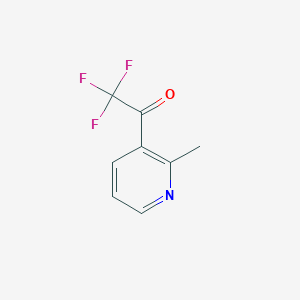
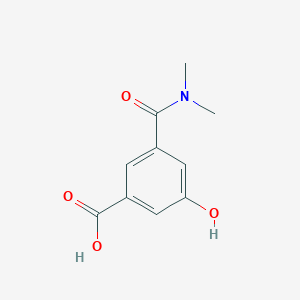
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-](/img/structure/B12630520.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)

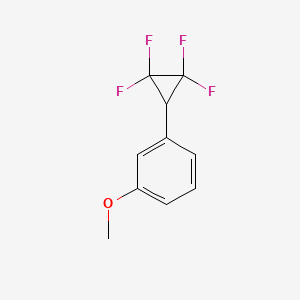
![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)

